N-Monoacetylcystine

Übersicht

Beschreibung

N-Monoacetylcystine is a compound that is related to N-acetylcysteine (NAC), a medicine widely used to treat paracetamol overdose and as a mucolytic compound . It has a well-established safety profile, and its toxicity is uncommon and dependent on the route of administration and high dosages .

Synthesis Analysis

N-acetylcysteine (NAC), a related compound, can be synthesized in a single-batch step instead of using a multi-stage process . This method has shown the potential to be considered as an alternative method for producing NAC .

Molecular Structure Analysis

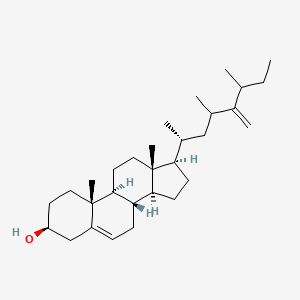

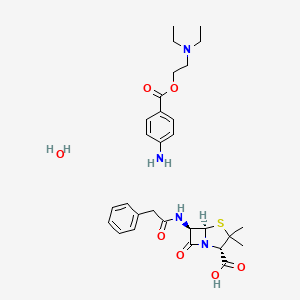

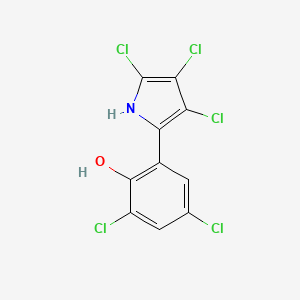

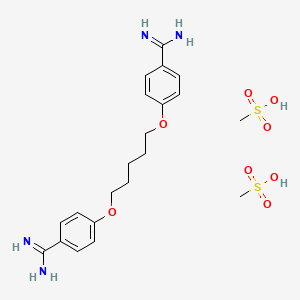

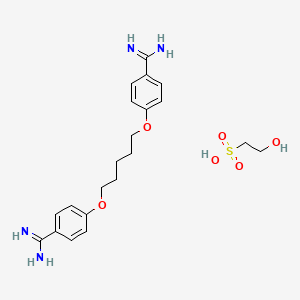

The molecular formula of N-Monoacetylcystine is C8H14N2O5S2 . Its molecular weight is 282.3 g/mol .

Chemical Reactions Analysis

N-acetylcysteine, a related compound, is known for its antioxidant properties. It frequently results from inactivation of primary toxicants or reactive electrophiles arising as metabolites or lipid peroxidation products .

Wissenschaftliche Forschungsanwendungen

Mucolytic Agent

N-Acetylcysteine (NAC) is widely used as a mucolytic medication, helping to thin and loosen mucus in the airways, making it easier to cough up mucus. This is particularly beneficial in conditions like cystic fibrosis and chronic obstructive pulmonary disease (COPD) .

Antioxidant Supplement

As a precursor to glutathione, NAC serves as a powerful antioxidant supplement. It helps to reduce oxidative stress and has been used in the prevention of chronic diseases such as pulmonary fibrosis and diabetic kidney disease .

Acetaminophen Overdose Antidote

NAC is an established antidote for acetaminophen (paracetamol) overdose. It works by replenishing glutathione stores, thus preventing liver damage .

Infertility Treatment

In patients with clomiphene-resistant polycystic ovary syndrome, NAC has been used as a treatment to improve fertility .

Prevention of Contrast-Induced Kidney Damage

NAC has shown promise in preventing kidney damage induced by contrast media during imaging procedures .

Influenza Attenuation

Starting NAC before infection can attenuate the severity of illness from the influenza virus .

Peripheral Vascular Disease Improvement

Animal studies suggest that NAC can improve peripheral vascular diseases (PVD), reducing muscular fatigue and suppressing reactive oxygen species (ROS) production .

Sports Performance Enhancement

NAC is used as a sports supplement for its ability to modulate exercise-induced oxidative damage and maintain glutathione homeostasis, potentially improving physical performance .

Wirkmechanismus

Target of Action

N-Monoacetylcystine, also known as N-Acetylcystine, primarily targets the liver, acting as an antidote for paracetamol poisoning . It is also used in the treatment of influenza A virus pandemic .

Mode of Action

N-Monoacetylcystine acts as a hepatoprotective agent by restoring hepatic glutathione, serving as a glutathione substitute, and enhancing the nontoxic sulfate conjugation of acetaminophen . It exerts its mucolytic action through its free sulfhydryl group, which opens up the disulfide bonds in the mucoproteins, thus lowering mucous viscosity .

Biochemical Pathways

N-Monoacetylcystine is a sulfur-containing amino acid . It is a precursor in the formation of the antioxidant glutathione in the body . The thiol (sulfhydryl) group confers antioxidant effects and is able to reduce free radicals .

Pharmacokinetics

Following both single and multiple-dose administration, plasma concentration of N-Monoacetylcystine increases rapidly, reaching a peak at approximately 1.0 h . Maximum plasma concentration and extent of exposure are higher after multiple doses than after a single dose . The half-life is 15.4 h in Chinese and 18.7 h in Caucasian participants, and the fraction of N-Monoacetylcystine excreted in urine in the 36 h following administration is 3.7% in Chinese and 3.8% in Caucasian participants .

Result of Action

The net result of N-Monoacetylcystine’s action is a normalization of pathologically elevated cortical glutamate levels . It has been found to reduce susceptibility to infection through improvement of phagocyte oxidative burst .

Action Environment

The effectiveness of N-Monoacetylcystine supplementation depends on the polymorphism of genes related to folate and glutathione metabolism . It has been used in clinical trials to improve cognitive dysfunction in schizophrenia and to treat severe acute alcoholic hepatitis .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O5S2/c1-4(11)10-6(8(14)15)3-17-16-2-5(9)7(12)13/h5-6H,2-3,9H2,1H3,(H,10,11)(H,12,13)(H,14,15)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCOWUKVVFVVKA-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSSCC(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSSC[C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Monoacetylcystine | |

CAS RN |

25779-79-7 | |

| Record name | N-Monoacetylcystine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025779797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-MONOACETYLCYSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXO5V2CF3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.